molecular formula C15H20FNO3 B3019941 Tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate CAS No. 1989672-80-1

Tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate

Cat. No.: B3019941
CAS No.: 1989672-80-1
M. Wt: 281.327
InChI Key: LFHIKWHIMKDSJZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C15H20FNO3 It is a morpholine derivative, characterized by the presence of a tert-butyl group and a fluorophenyl group attached to the morpholine ring

Properties

IUPAC Name

tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3/c1-15(2,3)20-14(18)17-7-8-19-10-13(17)11-5-4-6-12(16)9-11/h4-6,9,13H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHIKWHIMKDSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate typically involves the reaction of 3-fluoroaniline with tert-butyl 4-chloromorpholine-4-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H20FNO3
  • Molecular Weight : 281.33 g/mol
  • Key Functional Groups : Morpholine ring, tert-butyl ester, and a fluorophenyl moiety.

The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, making it suitable for pharmacological applications.

Scientific Research Applications

1. Chemistry

  • Synthesis Intermediate : Tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can undergo several chemical reactions such as oxidation, reduction, substitution, and hydrolysis to form derivatives with different functionalities.

2. Biological Research

  • Enzyme Inhibition Studies : This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural characteristics allow it to interact effectively with enzyme active sites.
  • Receptor Binding Studies : The compound's ability to bind to various receptors suggests its potential role in influencing signaling pathways related to cell proliferation and apoptosis.

3. Pharmaceutical Development

  • Antitumor Activity : Research has shown that this compound exhibits antitumor properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant antibacterial activity.

Case Studies

1. Antitumor Activity Assessment
A controlled laboratory study evaluated the compound's effect on human cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value around 15 µM. Flow cytometry confirmed that the compound induces apoptosis via caspase activation pathways.

2. Antimicrobial Efficacy
In another study assessing antimicrobial properties, disk diffusion methods revealed inhibition zones ranging from 12 mm to 18 mm against S. aureus and E. coli. The MIC values were determined at 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating effective antibacterial activity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate
  • Tert-butyl 3-(2-fluorophenyl)morpholine-4-carboxylate
  • Tert-butyl 3-(3-chlorophenyl)morpholine-4-carboxylate

Comparison: Tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs, the 3-fluoro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in chemical and pharmacological research.

Biological Activity

Tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}FNO2_2
  • Molecular Weight : 229.26 g/mol
  • CAS Number : 220199-85-9

The presence of the fluorine atom in the phenyl ring is significant, as it often enhances the lipophilicity and bioactivity of organic compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an inhibitor in different enzymatic pathways and its effects on cellular processes.

Structure-Activity Relationships (SAR)

Research indicates that the introduction of fluorine substituents can significantly influence the pharmacological properties of compounds. For instance, in studies involving similar morpholine derivatives, fluorination has been associated with increased potency against certain targets such as DPP-4 (Dipeptidyl Peptidase-4) inhibitors, which are crucial in diabetes management .

Case Studies

Several studies have highlighted the biological implications of morpholine derivatives:

  • DPP-4 Inhibition : A study on related compounds demonstrated that modifications at the morpholine ring could enhance DPP-4 inhibition, leading to improved glycemic control in diabetic models . The introduction of a trifluoromethyl group was noted to increase binding affinity significantly.
  • Cancer Cell Line Studies : Research involving morpholine derivatives indicated potential cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). These studies suggest that structural modifications can lead to enhanced anticancer properties .

Data Table: Biological Activity Summary

Compound NameTarget Enzyme/ReceptorIC50 Value (µM)Biological Effect
This compoundDPP-4TBDInhibition of incretin degradation
Related Morpholine DerivativeA2A Adenosine Receptor6Antagonist activity
Other Morpholine DerivativeVarious Cancer Lines~10Cytotoxic effects

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